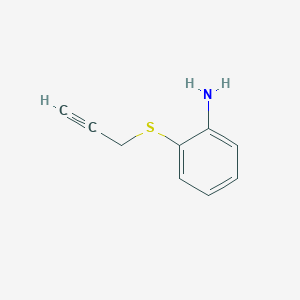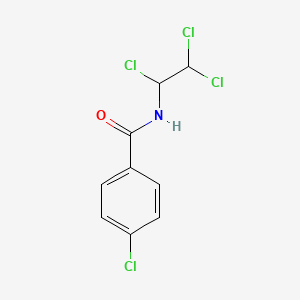
5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a pyridine ring that is partially saturated and contains an oxo group at the first position. The ethyl and methyl substituents at the fifth and first positions, respectively, contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an ethyl-substituted amine with a methyl ketone in the presence of a suitable catalyst can lead to the formation of the desired tetrahydropyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted tetrahydropyridines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The ethyl and methyl substituents may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine: Lacks the ethyl substituent, which may affect its chemical reactivity and biological activity.
5-Ethyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine: Lacks the methyl substituent, leading to differences in its physical and chemical properties.
Uniqueness
The presence of both ethyl and methyl substituents in 5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine makes it unique compared to its analogs. These substituents can influence the compound’s solubility, stability, and overall reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60900-17-6 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
5-ethyl-1-methyl-1-oxido-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C8H15NO/c1-3-8-5-4-6-9(2,10)7-8/h5H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
LLBGYKKMEQGHCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CCC[N+](C1)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)

![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)





![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)




